molecular formula C48H56CaN2O10 B13843267 Sacubitril Impurity K

Sacubitril Impurity K

货号: B13843267
分子量: 861.0 g/mol
InChI 键: DDLCKLBRBPYKQS-CLVXXQEZSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sacubitril Impurity K is a byproduct formed during the synthesis of Sacubitril, a neprilysin inhibitor used in combination with Valsartan for the treatment of chronic heart failure. This compound is one of the several impurities that need to be controlled and monitored to ensure the quality and safety of the final pharmaceutical product .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sacubitril Impurity K involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the reaction of a biphenyl compound with an amino acid derivative under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and water, and catalysts such as palladium-based compounds .

Industrial Production Methods: In industrial settings, the production of this compound is controlled through rigorous quality assurance processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the impurities, including this compound, during the manufacturing process .

化学反应分析

Types of Reactions: Sacubitril Impurity K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the compound .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound include various degradation products and intermediates. These products are analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .

科学研究应用

Stability studies are essential for understanding how sacubitril formulations behave under various conditions. Research has shown that sacubitril can degrade into several impurities over time when exposed to light, heat, or moisture . The identification and quantification of these degradation products are critical for maintaining the integrity of pharmaceutical formulations.

Case Study: Stability-Indicating Method Development
A study focused on developing a stability-indicating RP-HPLC method for sacubitril impurities found that specific conditions significantly impacted the stability of sacubitril formulations. The study highlighted how environmental factors could accelerate degradation processes, emphasizing the need for stringent storage conditions .

Implications in Drug Formulation

The presence of Sacubitril Impurity K can influence both the pharmacokinetics and pharmacodynamics of sacubitril/valsartan combinations. Understanding its behavior in formulations helps in:

  • Quality Control : Ensuring that impurity levels are within regulatory limits.
  • Formulation Development : Adjusting formulation components to minimize impurity formation.
  • Safety Assessments : Evaluating potential impacts on patient health due to impurities.

作用机制

The mechanism of action of Sacubitril Impurity K is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence and behavior during the synthesis and storage of Sacubitril can provide insights into the stability and degradation pathways of the drug. Understanding these pathways is crucial for ensuring the quality and safety of the final pharmaceutical product .

相似化合物的比较

Similar Compounds: Similar compounds to Sacubitril Impurity K include other impurities formed during the synthesis of Sacubitril, such as Sacubitril Impurity A, Sacubitril Impurity B, and Sacubitril Impurity C. These impurities share similar chemical structures and properties but differ in their specific molecular configurations and formation pathways .

Uniqueness: this compound is unique in its specific formation pathway and chemical structure. Its presence and concentration in the final pharmaceutical product can significantly impact the drug’s stability and efficacy. Therefore, it is essential to monitor and control this compound during the manufacturing process to ensure the quality and safety of Sacubitril-containing medications .

生物活性

Sacubitril Impurity K is a byproduct formed during the synthesis of sacubitril, a neprilysin inhibitor utilized in the treatment of chronic heart failure in combination with valsartan. Understanding the biological activity of this impurity is essential for ensuring the safety and efficacy of sacubitril-containing pharmaceuticals.

This compound is synthesized through a multi-step process involving various reagents and catalysts. The typical synthetic route begins with a biphenyl compound reacting with an amino acid derivative under controlled conditions. Common solvents include acetonitrile and water, while palladium-based compounds often serve as catalysts.

Reaction Pathways

The compound undergoes several types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

These reactions are crucial for understanding its stability and degradation pathways, which can impact the overall quality of sacubitril formulations.

The specific mechanism of action of this compound is not well-documented, as it is primarily regarded as an impurity rather than an active pharmaceutical ingredient. However, its presence during the synthesis and storage of sacubitril can offer insights into the stability and degradation pathways of the drug.

Potential Biological Effects

Research indicates that this compound may interact with various biomolecules, although specific studies detailing its biological effects remain limited. Its role in influencing the pharmacodynamics and pharmacokinetics of sacubitril is an area of ongoing investigation .

Clinical Implications

In clinical settings, sacubitril/valsartan has shown significant benefits in heart failure management. The PARADIGM-HF trial demonstrated that this combination therapy reduced mortality and hospitalization rates compared to traditional treatments like enalapril . While this compound itself has not been directly studied in this context, understanding impurities' roles can help mitigate adverse effects associated with drug formulations.

Adverse Reactions

Adverse reactions linked to sacubitril/valsartan therapy include hypotension, renal dysfunction, and hyperkalemia. Monitoring these effects is critical for patient safety . The presence of impurities such as this compound could potentially exacerbate these issues, necessitating further research into its biological activity.

Analytical Methods

High-performance liquid chromatography (HPLC) is commonly employed to quantify this compound during manufacturing processes. This method helps ensure that impurity levels remain within acceptable limits to safeguard drug quality .

Stability Studies

Stability-indicating methods have been developed to assess this compound's behavior under various conditions. These studies are vital for predicting how impurities might affect the overall stability and efficacy of sacubitril formulations over time .

Data Summary

Parameter Details
Chemical Structure Byproduct of sacubitril synthesis
Synthesis Route Biphenyl compound + amino acid derivative
Common Reagents Palladium-based catalysts, acetonitrile
Biological Role Interaction with biomolecules; mechanism unclear
Analytical Techniques HPLC for quantification
Adverse Effects Noted Hypotension, renal dysfunction (related to sacubitril)

属性

分子式

C48H56CaN2O10

分子量

861.0 g/mol

IUPAC 名称

calcium;4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m00./s1

InChI 键

DDLCKLBRBPYKQS-CLVXXQEZSA-L

手性 SMILES

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]

规范 SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。